Mono-fmoc-cystamine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mono-fmoc-cystamine typically involves the reaction of cystamine dihydrochloride with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The process begins with the dissolution of cystamine dihydrochloride and sodium bicarbonate in deionized water, followed by the addition of dioxane. Succinic anhydride is then added to the mixture, which is stirred at room temperature overnight. The resulting solution is filtered to remove insoluble materials, and the pH is adjusted to 1-3 using hydrochloric acid. The final product is precipitated by cooling the solution to 4°C and collected by filtration .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated systems for the addition of reagents and control of reaction conditions to ensure consistency and high yield. The purification steps are also scaled up, often involving large-scale filtration and crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Mono-fmoc-cystamine undergoes various chemical reactions, including:
Oxidation: The disulfide bond in this compound can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Piperidine in dimethylformamide (DMF) for Fmoc deprotection.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Free amino groups after Fmoc deprotection.
Scientific Research Applications
Mono-fmoc-cystamine is used in various scientific research applications, including:
Chemistry: As a building block in peptide synthesis and for the incorporation of disulfides in complex molecules.
Biology: In the development of reduction-sensitive cell-penetrating nanofibers for enhanced drug delivery.
Medicine: For the fabrication of nanobowl structures used in pH-responsive drug delivery systems.
Industry: In the production of chemical biology tools for cleavage under reducing conditions.
Mechanism of Action
Mono-fmoc-cystamine exerts its effects primarily through the incorporation of disulfide bonds, which can be cleaved under reducing conditions. This property makes it useful in the synthesis of peptides and other complex molecules where controlled cleavage of disulfide bonds is required. The Fmoc group protects the amino functional groups during synthesis and can be removed under basic conditions to allow for further functionalization .
Comparison with Similar Compounds
Similar Compounds
Cysteamine: A simpler compound with similar thiol functionality but without the Fmoc protection.
Cystamine dihydrochloride: The precursor to Mono-fmoc-cystamine, lacking the Fmoc protection.
Di-Boc-cystamine: Another protected form of cystamine, using tert-butyloxycarbonyl (Boc) groups instead of Fmoc.
Uniqueness
This compound is unique due to its Fmoc protection, which allows for selective deprotection and functionalization of the amino groups. This makes it particularly useful in solid-phase peptide synthesis and other applications where controlled cleavage of protecting groups is essential .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[2-(2-aminoethyldisulfanyl)ethyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S2/c20-9-11-24-25-12-10-21-19(22)23-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13,20H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPYLTNGEHLYDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCSSCCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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